2-{[4-(4-Methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)
Overview
Description
2-{[4-(4-Methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name) is a complex organic compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the trifluoromethyl and thioether groups, contributes to its reactivity and potential utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-Methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name) typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the pyrimidine ring through a condensation reaction between a substituted aniline and a trifluoromethyl ketone. This intermediate is then subjected to a nucleophilic substitution reaction with a thioether-containing reagent to introduce the thioether group. The final step involves the formation of the bicyclic structure through a cyclization reaction under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions. Scale-up processes would also need to address issues such as purification and isolation of the final product to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-Methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name) can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to yield a dihydropyrimidine derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nitric acid, halogens (e.g., bromine, chlorine)
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Dihydropyrimidine derivatives
Substitution: Nitro, halo derivatives
Scientific Research Applications
2-{[4-(4-Methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-6,8-dioxabicyclo[32
Chemistry: As a building block for the synthesis of more complex molecules, particularly those containing fluorinated and sulfur-containing groups.
Biology: Potential use as a probe or inhibitor in biochemical studies due to its unique structure and reactivity.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activity, due to the presence of the trifluoromethyl and pyrimidine groups.
Industry: Use in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 2-{[4-(4-Methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name) is not well-documented, but it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to certain targets, while the thioether group may participate in covalent bonding or redox reactions. Further studies are needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 4-benzyl-6-(thiophen-2-yl)pyrimidin-2-amine
- Tris(2-pyridyl)phosphine (selenide) sulfide
- Pazopanib (Votrient®)
Uniqueness
2-{[4-(4-Methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-6,8-dioxabicyclo[321]octan-4-one (non-preferred name) is unique due to its combination of a bicyclic structure with a trifluoromethyl-pyrimidine moiety This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, which are not commonly found in other similar compounds
Properties
IUPAC Name |
2-[4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-6,8-dioxabicyclo[3.2.1]octan-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O3S/c1-9-2-4-10(5-3-9)11-6-15(18(19,20)21)23-17(22-11)27-14-7-12(24)16-25-8-13(14)26-16/h2-6,13-14,16H,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSVBFVUAMIUAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)SC3CC(=O)C4OCC3O4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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